![molecular formula C19H21N3O2 B14948508 N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-PROPYLPHENOXY)ETHYL]-1H-13-BENZODIAZOLE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole ring and a propylphenoxyethyl group. Its molecular formula is C19H20N2O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-PROPYLPHENOXY)ETHYL]-1H-13-BENZODIAZOLE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. One common method is the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The propylphenoxyethyl group is then introduced through a nucleophilic substitution reaction, using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[2-(4-PROPYLPHENOXY)ETHYL]-1H-13-BENZODIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylphenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
N-[2-(4-PROPYLPHENOXY)ETHYL]-1H-13-BENZODIAZOLE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-[2-(4-PROPYLPHENOXY)ETHYL]-1H-13-BENZODIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
- N-[2-(4-Propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
- 2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide
Uniqueness
N-[2-(4-PROPYLPHENOXY)ETHYL]-1H-13-BENZODIAZOLE-2-CARBOXAMIDE is unique due to its specific structural features, such as the benzodiazole ring and the propylphenoxyethyl group
属性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
N-[2-(4-propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-2-5-14-8-10-15(11-9-14)24-13-12-20-19(23)18-21-16-6-3-4-7-17(16)22-18/h3-4,6-11H,2,5,12-13H2,1H3,(H,20,23)(H,21,22) |
InChI 键 |
FBLIZPANRPCITR-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B14948425.png)
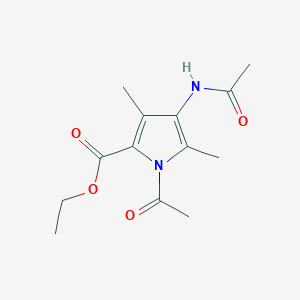
![2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14948438.png)
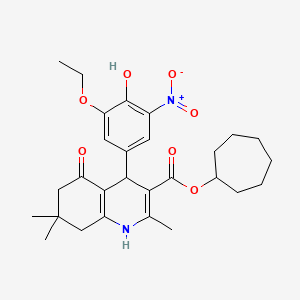
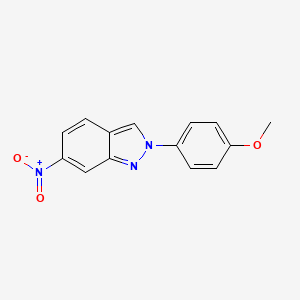
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948470.png)
![7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B14948477.png)
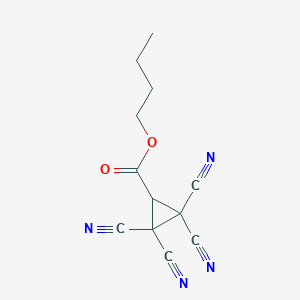
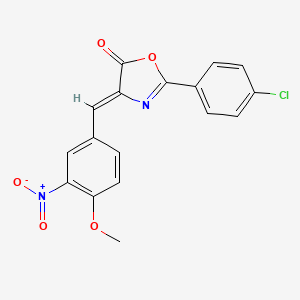
![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)
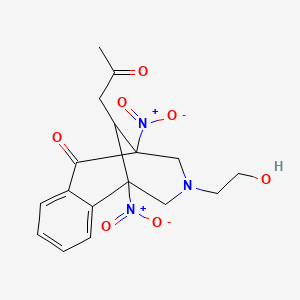
![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
